

Crystal Structure of 5-Isopropylimidazolidine-2,4-dione Monohydrate: A Technical Guide

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Compound of Interest

Compound Name: **5-Isopropylimidazolidine-2,4-dione**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **5-Isopropylimidazolidine-2,4-dione** monohydrate (also known as 5-isopropylhydantoin monohydrate). The information presented herein is crucial for understanding the solid-state properties of this compound, which is of significant interest in medicinal chemistry and drug development due to the pharmacological importance of the hydantoin scaffold.^{[1][2]} This document outlines the key crystallographic data, details the experimental procedures for its determination, and presents a logical workflow of the structural analysis.

Crystallographic Data Summary

The crystal structure of **5-Isopropylimidazolidine-2,4-dione** monohydrate has been determined by single-crystal X-ray diffraction.^{[1][3]} The compound crystallizes in the orthorhombic space group $P2_12_12_1$ with one molecule of the hydantoin derivative and one water molecule in the asymmetric unit.^{[1][3]} The imidazolidine ring is nearly planar.^{[1][3]} The crystal structure is stabilized by a network of intermolecular N—H···O and O—H···O hydrogen bonds, which link the molecules into a supramolecular tape along the a-axis.^{[1][3]}

Table 1: Crystal Data and Structure Refinement Details^{[1][3]}

Parameter	Value
Empirical Formula	<chem>C6H10N2O2.H2O</chem>
Formula Weight	160.18
Temperature	296 K
Wavelength	1.54178 Å (Cu K α)
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	
a	6.2688 (3) Å
b	9.2387 (4) Å
c	14.8280 (7) Å
Volume	858.77 (7) Å ³
Z	4
Calculated Density	1.239 Mg/m ³
Absorption Coefficient	0.84 mm ⁻¹
F(000)	344
Data Collection	
Diffractometer	Bruker SMART APEXII CCD
Reflections Collected	5702
Independent Reflections	1497 [R(int) = 0.027]
Refinement	
Refinement Method	Full-matrix least-squares on F ²
Data / Restraints / Parameters	1497 / 0 / 117
Goodness-of-fit on F ²	1.09

Final R indices [$I > 2\sigma(I)$]	R1 = 0.037, wR2 = 0.098
R indices (all data)	R1 = 0.041, wR2 = 0.101
Absolute Structure Parameter	0.2 (3)
Largest Diff. Peak and Hole	0.12 and -0.18 e. \AA^{-3}

Table 2: Hydrogen Bond Geometry (\AA , $^\circ$)[1]

D—H \cdots A	D—H	H \cdots A	D \cdots A	D—H \cdots A
N1—H1N1 \cdots O2 ⁱ	0.81(2)	2.12(2)	2.927(2)	174.0(19)
N2— H1N2 \cdots O1W ⁱⁱ	0.87(3)	1.88(3)	2.751(2)	173(2)
O1W— H1W1 \cdots O1	0.82(4)	1.95(4)	2.767(2)	173(3)
O1W— H2W2 \cdots O1 ⁱⁱⁱ	0.86(4)	1.98(4)	2.839(2)	171(4)

Symmetry codes:

- (i) x-1, y, z; (ii)
- x+1, y, z; (iii) -
- x+1/2, -y, z+1/2

Experimental Protocols

Synthesis and Crystallization

The synthesis of **5-Isopropylimidazolidine-2,4-dione** was achieved through a one-pot dehydrative cyclization reaction of L-valine and urea.[1][3] The reaction was catalyzed by DPPOX in the presence of triethylamine (Et₃N) in acetonitrile (MeCN) at 50°C for 60 minutes.[1][3] Following the removal of the solvent, the residue was dissolved in ethyl acetate (EtOAc) and washed sequentially with aqueous HCl and aqueous NaHCO₃.[1][3] The organic layer was then dried and evaporated to yield the final product.[1][3]

Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.^[1]
^[3]

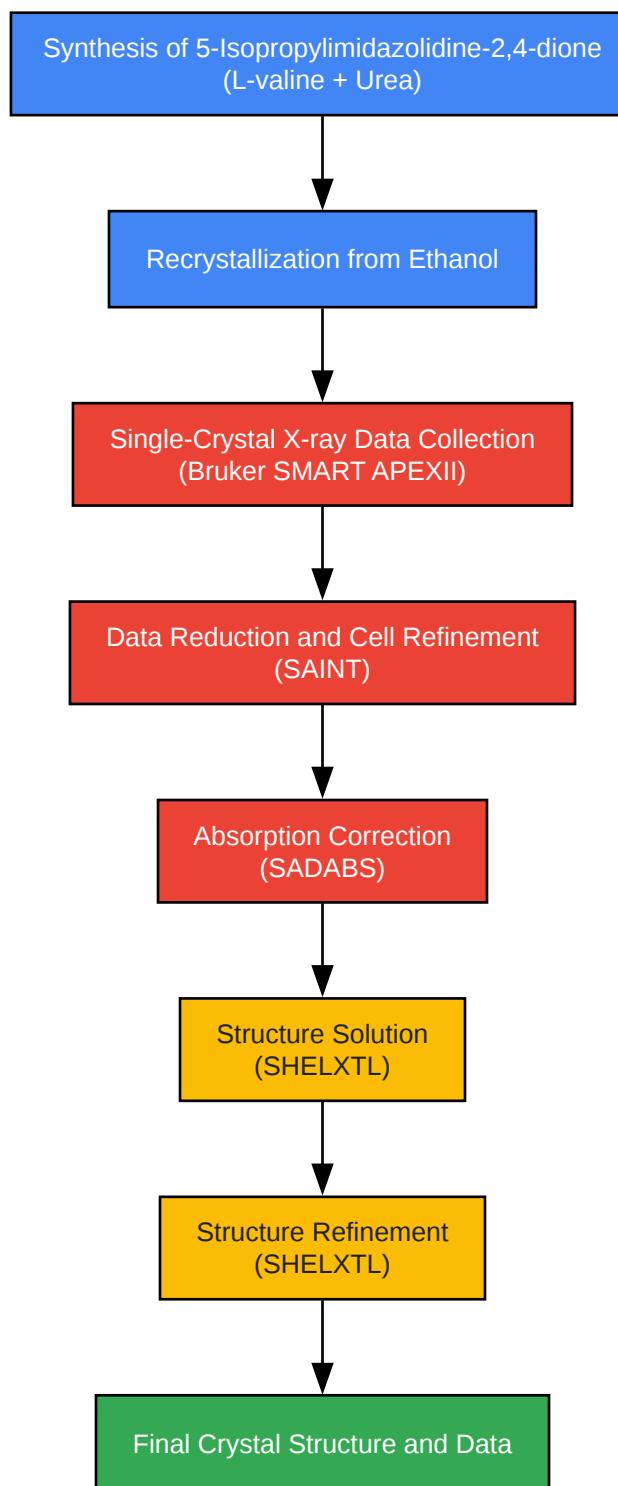
X-ray Data Collection and Structure Refinement

A colorless needle-like single crystal with dimensions 0.90 x 0.21 x 0.16 mm was selected for the X-ray diffraction study.^[1] Data were collected on a Bruker SMART APEXII CCD area-detector diffractometer using Cu K α radiation.^[1] A multi-scan absorption correction was applied using SADABS.^[1]

The crystal structure was solved and refined using the SHELXTL software package.^[1] The positions of hydrogen atoms H1N1, H1N2, H1W1, and H2W2 were located in a difference Fourier map and refined freely.^[1] The remaining hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.^[1]

Crystal Structure Determination Workflow

The logical workflow for the determination of the crystal structure of **5-Isopropylimidazolidine-2,4-dione** monohydrate is illustrated in the following diagram.



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Caption: Workflow for Crystal Structure Determination.

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